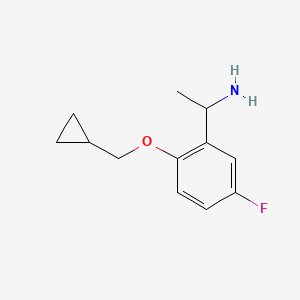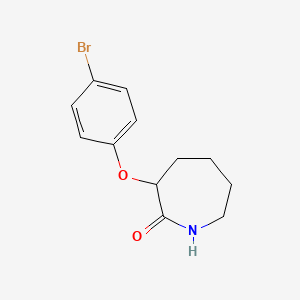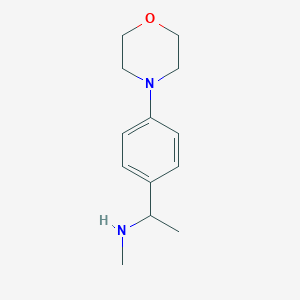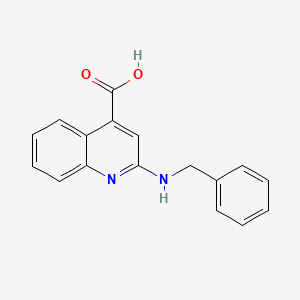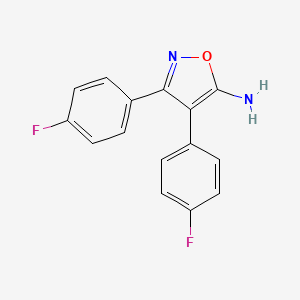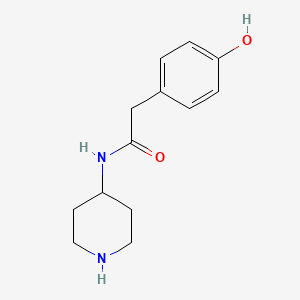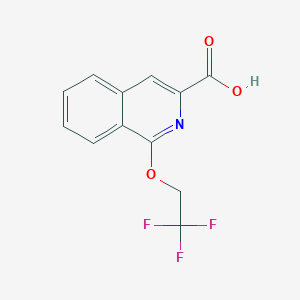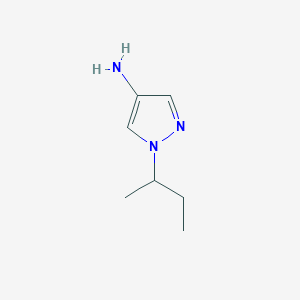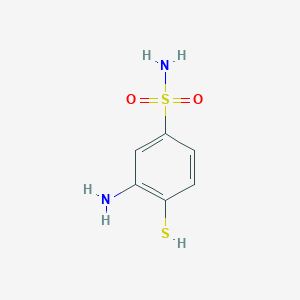
3-Amino-4-sulfanylbenzene-1-sulfonamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-Amino-4-sulfanylbenzene-1-sulfonamide consists of an aniline (benzene ring with an amino group) derivatized with a sulfonamide group.Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors : A study by Ilies et al. (2003) demonstrated that derivatives of 3-Amino-4-sulfanylbenzene-1-sulfonamide are potent inhibitors of tumor-associated carbonic anhydrase IX. These compounds showed different inhibition profiles, suggesting potential as antitumor agents (Ilies et al., 2003).
Essential Functional Group in Drug Design : The sulfonamide group, a key component of this compound, is widely used in medicinal chemistry. Kalgutkar et al. (2010) discussed its importance in various drugs, particularly sulfonamide antibacterials, highlighting the versatility and safety of this functional group in drug design (Kalgutkar et al., 2010).
Antibacterial and Antitumor Applications : Ceruso et al. (2014) studied sulfonamides containing fluorine and 1,3,5-triazine moieties, which are effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These compounds could lead to new antimycobacterial agents with different mechanisms of action (Ceruso et al., 2014).
Sulfonamide Antibiotics Detection : Adrián et al. (2009) developed an enzyme-linked immunosorbent assay (ELISA) using antibodies for sulfonamide antibiotics, demonstrating the importance of sulfonamide groups in analytical chemistry and environmental monitoring (Adrián et al., 2009).
Novel Heterocyclic Compounds : Mohsein et al. (2019) synthesized a series of 3-hydroxy-4-aminobenzene sulfonamide derivatives for potential therapeutic applications, showcasing the chemical versatility of sulfonamide derivatives (Mohsein et al., 2019).
Wirkmechanismus
Target of Action
3-Amino-4-sulfanylbenzene-1-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
this compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), thereby preventing PABA from binding to the enzyme and disrupting the production of folic acid . This inhibition halts the synthesis of nucleic acids in bacteria, effectively inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid in bacteria. As folic acid is necessary for the synthesis of nucleic acids, this disruption can halt bacterial growth and reproduction .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the metabolism of folic acid in bacteria, the compound prevents the production of nucleic acids, which are essential for bacterial growth and reproduction .
Biochemische Analyse
Biochemical Properties
3-Amino-4-sulfanylbenzene-1-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial in metabolic pathways . These interactions often involve the sulfonamide group, which can form stable complexes with the active sites of these enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain transcription factors, thereby altering gene expression patterns . Additionally, it can impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects such as organ damage and metabolic disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels . The compound’s interactions with enzymes such as carbonic anhydrase and dihydropteroate synthetase highlight its role in critical biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it needs to be in the right cellular context to interact with its target biomolecules . Studies have shown that it can localize to the cytoplasm, nucleus, and other organelles, depending on the cellular context .
Eigenschaften
IUPAC Name |
3-amino-4-sulfanylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c7-5-3-4(12(8,9)10)1-2-6(5)11/h1-3,11H,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGRGJCBWPRBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)

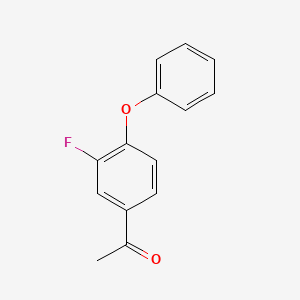
![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)
